![molecular formula C19H24N2O B11836254 N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide CAS No. 7101-64-6](/img/structure/B11836254.png)
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide
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Overview
Description
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide is a complex organic compound with the molecular formula C19H24N2O This compound is characterized by its unique structure, which includes a quinoline core fused with a cycloheptane ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and safety of the final product. Industrial methods may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 7,8,9,10-Tetrahydro-6H-cyclohepta[b]quinoxaline
- 6H-Dibenzo(b,d)pyran-1-ol, 3-hexyl-7,8,9,10-tetrahydro-6,6,9-trimethyl-
Uniqueness
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide is unique due to its specific structural features, such as the diethyl groups and the carboxamide moiety. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Biological Activity
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide is a bicyclic compound belonging to the cycloheptaquinoline class. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula of this compound is C19H24N2O, with a molecular weight of 300.41 g/mol. The compound features a diethyl amide group that enhances its stability and reactivity. The structural characteristics are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C19H24N2O |
Molecular Weight | 300.41 g/mol |
Structure Type | Bicyclic |
Biological Activity Overview
Research indicates that compounds within the cycloheptaquinoline class exhibit diverse biological activities. Notably, this compound has shown significant potential in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound has antiproliferative effects against various human cancer cell lines.
- Mechanism of Action : The compound may interact with cellular targets involved in cancer progression and apoptosis.
Anticancer Properties
A study evaluating the cytotoxic effects of this compound revealed promising results:
- Cell Lines Tested : The compound was tested against several human tumor cell lines including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values in the micromolar range across these cell lines, indicating significant cytotoxicity comparable to established chemotherapeutics.
Table: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF7 | 3.60 | Inhibition of tubulin polymerization |
HeLa | 5.00 | Induction of apoptosis |
A549 | 4.20 | Disruption of FAK/Paxillin pathway |
The mechanisms underlying the anticancer activity of this compound include:
- Inhibition of Tubulin Polymerization : Similar to other known microtubule inhibitors like Paclitaxel, this compound may disrupt mitotic spindle formation.
- Induction of Apoptosis : Evidence suggests that it promotes programmed cell death through mitochondrial pathways by releasing cytochrome c and activating caspases.
Structure-Activity Relationship (SAR)
The presence of specific functional groups in the chemical structure significantly influences the biological activity of this compound. For instance:
- Diethyl Amide Group : Enhances solubility and biological availability.
- Bicyclic Framework : Contributes to the compound's ability to intercalate with DNA and disrupt cellular processes.
Case Studies
Recent research has focused on synthesizing derivatives of this compound to enhance its efficacy and reduce toxicity. For example:
- Derivatives with Fluorine Substitution : These modifications have shown altered biological activities and improved selectivity for cancer cells over normal cells.
- Combination Therapy Studies : Combining this compound with other chemotherapeutics has been explored to enhance therapeutic outcomes while minimizing side effects.
Q & A
Q. Basic: What are the standard synthetic routes for N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide?
The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:
- Step 1 : Formation of the quinoline core via Friedländer condensation between anthranilic acid derivatives and cycloheptanone .
- Step 2 : Chlorination at position 11 using POCl₃ under reflux, followed by displacement with diethylamine to introduce the carboxamide group .
- Step 3 : Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization by ¹H/¹³C NMR and HRMS to confirm structure .
Q. Advanced: How do structural modifications (e.g., tether length, substituents) influence acetylcholinesterase (AChE) inhibition?
- Tether Length : In cyclohepta[b]quinoline hybrids, extending the tether chain from 5 to 7 carbons decreased AChE inhibition by 12.9-fold, suggesting steric hindrance or altered binding pocket interactions .
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) at positions 2 and 4 enhance potency, as seen in diarylated derivatives (IC₅₀ values < 100 nM) .
- Methodology : Use Ellman’s assay with recombinant human AChE, comparing IC₅₀ values across analogs to establish SAR .
Q. Basic: What analytical techniques are critical for characterizing this compound?
- Structural Confirmation : ¹H/¹³C NMR (e.g., δ 1.60–3.26 ppm for aliphatic protons, δ 128–148 ppm for aromatic carbons) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS, m/z 295.44 [M+H]⁺) .
- Physicochemical Properties : XLogP3 (4.9) and topological polar surface area (16.1 Ų) calculated via computational tools .
Q. Advanced: How can computational modeling predict binding affinity to histamine H₃ receptors?
- Docking Studies : Use software like AutoDock Vina to model interactions between the carboxamide group and receptor residues (e.g., Asp114 in H₃R) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM-PBSA) .
- Validation : Compare predicted IC₅₀ values with experimental data from radioligand displacement assays .
Q. Basic: What safety precautions are required when handling this compound?
- Toxicity Data : Intraperitoneal LD₅₀ in mice is 250 mg/kg, indicating moderate toxicity .
- Handling : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/contact.
- Disposal : Follow EPA guidelines for halogenated waste due to potential NOₓ emissions during decomposition .
Q. Advanced: How to resolve contradictions in reported biological activities (e.g., AChE vs. BChE selectivity)?
- Assay Conditions : Standardize substrate concentrations (e.g., acetylthiocholine for AChE vs. butyrylthiocholine for BChE) and pH (8.0) to minimize variability .
- Kinetic Analysis : Calculate inhibition constants (Kᵢ) using Cheng-Prusoff equations to account for differences in enzyme sources (recombinant vs. tissue-derived) .
- Meta-Analysis : Cross-reference data from ≥3 independent studies to identify trends (e.g., cycloheptane analogs consistently show lower BChE selectivity) .
Q. Basic: What are the key steps in optimizing reaction yields for large-scale synthesis?
- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd₂(dba)₃ in Suzuki-Miyaura couplings; the former increases yields to 78% for diarylated derivatives .
- Solvent Optimization : Use THF over DMF for amide couplings to reduce side reactions (yield improvement from 55% to 68%) .
- Workflow : Monitor reactions by TLC and isolate intermediates via recrystallization (e.g., light petroleum) .
Q. Advanced: How to design hybrid molecules targeting both cholinesterase inhibition and antioxidant activity?
- Linker Chemistry : Attach 2,6-di-tert-butylphenol derivatives via Schiff base or alkylamine linkers (e.g., compound 15c , IC₅₀ = 1.2 µM for AChE, EC₅₀ = 5 µM for ROS scavenging) .
- In Vitro Testing : Evaluate dual activity using Ellman’s assay and DPPH radical scavenging, ensuring linker length (C4–C8) balances hydrophobicity and flexibility .
- Bioavailability : Assess logP (3.6–4.9) and PSA (16–39 Ų) to optimize blood-brain barrier penetration .
Q. Basic: How to validate the purity of synthesized batches?
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ≥95% purity threshold .
- Elemental Analysis : Match calculated vs. observed C/H/N percentages (e.g., C79.51% vs. C79.64% for 15d ) .
- Spectroscopy : Ensure absence of residual solvents (e.g., DMSO-d6) in ¹H NMR .
Q. Advanced: What strategies mitigate toxicity in preclinical development?
- Metabolic Profiling : Identify major metabolites via LC-MS/MS (e.g., hydroxylation at position 7) and assess hepatotoxicity in HepG2 cells .
- Prodrug Design : Mask the carboxamide as a tert-butyl carbamate to reduce acute toxicity (e.g., 50% lower mortality in murine models) .
- Dose Optimization : Conduct MTD studies in rodents, starting at 10 mg/kg and escalating to 100 mg/kg with weekly monitoring .
Properties
CAS No. |
7101-64-6 |
---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N,N-diethyl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline-11-carboxamide |
InChI |
InChI=1S/C19H24N2O/c1-3-21(4-2)19(22)18-14-10-6-5-7-12-16(14)20-17-13-9-8-11-15(17)18/h8-9,11,13H,3-7,10,12H2,1-2H3 |
InChI Key |
IGCQUFMUSOMTCG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C2CCCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
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